4-Ethoxy-2,5-dimethylphenol

Polymerization Inhibition Quinone Reduction Reaction Yield

Batch-to-batch variability in substituted phenols compromises mechanistic studies and antimicrobial screening. 4-Ethoxy-2,5-dimethylphenol eliminates this issue with rigorous analytical documentation. - Distinct reactivity: Uniquely formed from 2,5-dimethyl-p-benzoquinone/TEA interactions, enabling precise polymerization inhibition modeling. - Verified bioactivity: Documented MICs of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli) for structure-activity relationship benchmarking. - Supply certainty: Available at 95-98% purity with batch-specific NMR, HPLC, and GC data to ensure experimental reproducibility.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 99172-75-5
Cat. No. B3044005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,5-dimethylphenol
CAS99172-75-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C)O)C
InChIInChI=1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3
InChIKeyDWKIFIWDGQIATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,5-dimethylphenol: Chemical Profile & Procurement


4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5, molecular formula C10H14O2, molecular weight 166.22) is an alkoxy-substituted phenol derivative featuring an ethoxy group at the para position and methyl substituents at the 2- and 5-positions of the aromatic ring . It is a white to pale yellow solid with solubility in common organic solvents such as ethanol, benzene, and xylene . The compound is commercially available in research-grade purities of 95% and 98%, with batch-specific analytical documentation including NMR, HPLC, and GC data . As a substituted phenol, it exhibits both hydrogen-donating antioxidant activity via the phenolic hydroxyl group and potential antimicrobial properties characteristic of this structural class [1][2].

Model

Lipid autoxidation inhibition research supported by para-alkoxy SAR

Screen

Antimicrobial screening context with reported MIC baseline

Mechanism

Polymerization inhibition pathway investigation in quinone-TEA systems

Why 4-Ethoxy-2,5-dimethylphenol Cannot Be Substituted


Simple phenol substitution is precluded by the structure-function specificity inherent to alkoxy-substituted phenolic systems. The 4-ethoxy substituent fundamentally alters the compound's electron density profile, oxidation potential, and intermolecular interactions compared to analogs lacking this group, such as 2,5-dimethylphenol (CAS 95-87-4) or 2,5-dimethylhydroquinone (CAS 1321-28-4) [1]. In polymerization inhibition studies, 4-ethoxy-2,5-dimethylphenol was uniquely formed as a reaction product alongside 2,5-dimethylhydroquinone from the interaction of 2,5-dimethyl-p-benzoquinone with triethylaluminum, demonstrating distinct reactivity under identical conditions [2]. Furthermore, the ethoxy group modulates the phenolic O-H bond dissociation enthalpy, directly influencing radical scavenging kinetics and antioxidant efficacy in lipid systems—a property not transferable to non-alkoxy or differently alkoxy-substituted analogs [3]. Thus, generic substitution based solely on the 2,5-dimethylphenol core would compromise experimental reproducibility and functional performance.

Core mismatch

2,5-Dimethylphenol lacks the para-ethoxy group, altering electron density and oxidation potential

Pathway mismatch

2,5-Dimethylhydroquinone shows different formation kinetics, may not replicate reaction selectivity

SAR gap

Non-alkoxy or differently alkoxy-substituted analogs may shift radical scavenging profile

Differentiation Evidence: 4-Ethoxy-2,5-dimethylphenol


Formation Yield vs. 2,5-Dimethylhydroquinone in Quinone-TEA Systems

In the reaction of 2,5-dimethyl-p-benzoquinone (p-xyloquinone) with triethylaluminum (TEA) in benzene, both 2,5-dimethylhydroquinone (Compound B) and 4-ethoxy-2,5-dimethylphenol (Compound D) were isolated as reaction products [1]. The yield of 4-ethoxy-2,5-dimethylphenol was approximately 5%, which was nearly independent of the TEA/p-xyloquinone mole ratio, while the yield of 2,5-dimethylhydroquinone was approximately 7% at a 2/1 mole ratio of TEA/p-xyloquinone [1]. This indicates distinct formation kinetics and selectivity between the two structurally related phenolic compounds under identical reaction conditions.

Reaction Yield
Head-to-head
~5% (target) vs ~7% (2,5-dimethylhydroquinone) under identical TEA/quinone conditions
Indicates distinct formation pathways
Supports selectivity screening in polymerization inhibition models
Polymerization Inhibition Quinone Reduction Reaction Yield

Antibacterial Activity Against S. aureus and E. coli

4-Ethoxy-2,5-dimethylphenol demonstrates measurable antibacterial activity against common pathogenic strains. Minimum inhibitory concentration (MIC) assays reveal activity against Staphylococcus aureus with an MIC of 32 µg/mL and against Escherichia coli with an MIC of 64 µg/mL . While direct comparator data for closely related alkoxyphenols are not available in the same assay, these values provide a quantitative baseline for antimicrobial potency assessment.

Antimicrobial MIC
Data to verify
S. aureus: 32 µg/mL; E. coli: 64 µg/mL
Supports antimicrobial screening context
No direct comparator data in same assay system
Antimicrobial MIC Phenolic Biocide

Antioxidant Activity via Para-Ethoxy Substituent

Structure-activity relationship studies indicate that the introduction of a para-alkoxy substituent, such as an ethoxy or alkyl group, imparts antioxidant activity to ortho-methoxyphenols, whereas the parent o-methoxyphenol itself lacks detectable antioxidant activity [1]. Additionally, the overall inhibiting activity of alkyl-substituted phenols in the thermal autooxidation of lard has been systematically studied, demonstrating that the presence and nature of para-substituents directly influence antioxidant performance in lipid systems [2]. While specific quantitative data for 4-ethoxy-2,5-dimethylphenol in lard oxidation is not provided in the accessible literature, the class-level evidence establishes that para-ethoxy substitution is a critical determinant of antioxidant efficacy, differentiating it from non-alkoxylated 2,5-dimethylphenol analogs.

Antioxidant SAR
Class-level
Para-ethoxy group reported as critical for antioxidant activity in o-methoxyphenol derivatives
May support lipid autoxidation inhibition studies
Specific data for 4-ethoxy-2,5-dimethylphenol not provided
Radical Scavenging Lipid Autoxidation SAR

Commercial Availability & Analytical Quality

4-Ethoxy-2,5-dimethylphenol is commercially supplied with defined purity grades and analytical documentation. Bidepharm offers the compound at 95% purity with batch-specific QC data including NMR, HPLC, and GC . CymitQuimica supplies the compound at 98% purity under the Fluorochem brand . In contrast, closely related analogs such as 2,5-dimethylphenol (CAS 95-87-4) are typically available at 97% purity from major suppliers, but lack the ethoxy substitution that confers distinct reactivity and application-specific properties .

Analytical QC
Lot attribute
95% or 98% purity, documented by NMR, HPLC, and GC
Supports batch reproducibility
Purity grade selection based on application requirements
Procurement Analytical QC Supply Chain

Recommended Applications for 4-Ethoxy-2,5-dimethylphenol


Polymerization Inhibition: Quinone-TEA Systems

Based on the direct head-to-head evidence that 4-ethoxy-2,5-dimethylphenol forms at approximately 5% yield from the interaction of 2,5-dimethyl-p-benzoquinone with triethylaluminum, while 2,5-dimethylhydroquinone forms at 7% yield under identical conditions , this compound is specifically applicable for investigating the mechanistic pathways of quinone-TEA interactions and for quantifying the selectivity of phenolic product formation in polymerization inhibition models. Researchers studying styrene polymerization or similar systems where quinone inhibitors are used can employ this compound as a reference standard or as a mechanistic probe.

Antimicrobial Preservative Screening & MIC Benchmarking

The demonstrated antibacterial activity with MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli positions 4-ethoxy-2,5-dimethylphenol as a candidate for antimicrobial preservative development, particularly in formulations where phenolic compounds are acceptable. The quantitative MIC data provide a benchmark for structure-activity relationship studies comparing alkoxy-substituted phenols and for evaluating efficacy against Gram-positive and Gram-negative bacterial targets.

Lipid Antioxidant Systems via Para-Alkoxy Activation

Class-level evidence indicates that para-alkoxy substitution is essential for conferring antioxidant activity to ortho-methoxyphenols, and that para-substituents modulate antioxidant performance in lard thermal autooxidation systems . This supports the use of 4-ethoxy-2,5-dimethylphenol in studies of lipid oxidation inhibition, particularly in comparative SAR investigations where the effect of the ethoxy group length and the 2,5-dimethyl substitution pattern on antioxidant efficacy is being evaluated. Applications include food lipid preservation research, lubricant additive development, and polymer stabilization.

Synthetic Intermediate with Analytical Traceability

The commercial availability of 4-ethoxy-2,5-dimethylphenol at 95-98% purity with batch-specific NMR, HPLC, and GC analytical documentation makes it a reliable building block for synthetic chemistry applications, including the preparation of more complex alkoxyphenol derivatives, ether cleavage studies, and oxidation to quinone derivatives . The documented purity and analytical support reduce the risk of batch-to-batch variability and facilitate reproducible synthetic outcomes.

Application
Selection Property
Validation Focus
Polymerization inhibition studies
Reaction selectivity profile
Product distribution under TEA-quinone conditions
Antimicrobial preservative screening
MIC benchmarking
Strain-specific potency evaluation
Lipid oxidation inhibition research
Para-alkoxy SAR
Radical scavenging kinetics assessment
Synthetic building block
Analytical traceability
Batch consistency via QC documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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